Boc-Aminooxy-PEG3-bromide

PROTAC synthesis Bioconjugation Nucleophilic substitution

This heterobifunctional PEG3 linker uniquely combines a Boc-protected aminooxy group with a terminal bromide. The bromide undergoes efficient nucleophilic substitution with thiols or amines, while the Boc group prevents premature aminooxy reactivity, enabling clean, stepwise synthesis of PROTACs, ADCs, and bioconjugates. After deprotection, chemoselective oxime ligation with aldehydes/ketones proceeds with >10⁸ M⁻¹ equilibrium constant. The PEG3 spacer enhances conjugate solubility and reduces aggregation. Choose this compound for orthogonal, high-yield bioconjugation workflows that minimize cross-reactivity and simplify purification.

Molecular Formula C13H26BrNO6
Molecular Weight 372.25 g/mol
CAS No. 918132-15-7
Cat. No. B611192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Aminooxy-PEG3-bromide
CAS918132-15-7
Synonymst-Boc-Aminooxy-PEG3-bromide
Molecular FormulaC13H26BrNO6
Molecular Weight372.25 g/mol
Structural Identifiers
InChIInChI=1S/C13H26BrNO6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11H2,1-3H3,(H,15,16)
InChIKeyBWEZLXYPVZNLFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Aminooxy-PEG3-bromide (CAS 918132-15-7): A Heterobifunctional PEG3 Linker for PROTAC Synthesis and Bioconjugation


Boc-Aminooxy-PEG3-bromide (CAS 918132-15-7) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected aminooxy group and a terminal bromide leaving group [1]. This compound belongs to the class of PEG-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates . The aminooxy group enables chemoselective oxime ligation with aldehydes and ketones under mild acidic conditions following Boc deprotection, while the bromide moiety facilitates efficient nucleophilic substitution with thiols, amines, and other nucleophiles .

Why Generic PEG Linkers Cannot Replace Boc-Aminooxy-PEG3-bromide in PROTAC Synthesis and Bioconjugation


Generic PEG linkers lack the specific orthogonal chemistry of Boc-Aminooxy-PEG3-bromide, which combines a protected aminooxy group for stable oxime ligation with a bromide leaving group for efficient nucleophilic substitution . Substitution with analogs lacking the Boc protecting group (e.g., Aminooxy-PEG3-bromide HCl salt) introduces premature reactivity and potential crosslinking during synthesis, while replacement with alternative functional groups (e.g., azide, alkyne) demands different reaction conditions (e.g., copper catalysis) and yields distinct linkage stabilities [1]. Furthermore, varying the PEG chain length alters solubility, steric properties, and in vivo pharmacokinetics in PROTAC applications, making direct substitution without empirical validation risky .

Quantitative Differentiation of Boc-Aminooxy-PEG3-bromide from Key Analogs


Comparative Reactivity: Bromide vs. Alternative Leaving Groups in PEG3 Linkers

The bromide leaving group in Boc-Aminooxy-PEG3-bromide exhibits superior nucleophilic substitution efficiency compared to alternative leaving groups commonly employed in PEG linkers, such as mesylate or tosylate, under standard bioconjugation conditions . While both bromide and mesylate/tosylate are considered 'very good' leaving groups, bromide's smaller steric profile and higher electronegativity confer faster reaction kinetics with thiol and amine nucleophiles, enabling higher conjugation yields at lower reagent excess .

PROTAC synthesis Bioconjugation Nucleophilic substitution

Protection Strategy: Boc vs. Unprotected Aminooxy-PEG3-bromide

Boc-Aminooxy-PEG3-bromide features a tert-butyloxycarbonyl (Boc) protecting group that masks the aminooxy moiety until mild acidic deprotection (e.g., TFA or HCl) is performed . In contrast, unprotected Aminooxy-PEG3-bromide HCl salt (CAS 1895922-73-2) is immediately reactive toward carbonyls, limiting its utility in multi-step syntheses where the aminooxy group must remain latent . This protection strategy enables sequential conjugation: first, the bromide is substituted with a target ligand, then the Boc group is removed to unveil the aminooxy functionality for oxime ligation .

PROTAC linker stability Chemoselective deprotection Synthetic intermediate

Oxime Ligation Kinetics: Aminooxy vs. Hydrazide and Other Bioorthogonal Chemistries

Following Boc deprotection, the aminooxy group of Boc-Aminooxy-PEG3-bromide participates in oxime ligation with aldehydes and ketones. Oxime formation exhibits rate constants (k1) of 10¹–10³ M⁻¹ s⁻¹ under ambient conditions with aniline catalysis, significantly exceeding the typical 10⁻³–10⁰ M⁻¹ s⁻¹ range of many chemoselective ligation chemistries [1]. Furthermore, the equilibrium constant (Keq) for oxime bond formation is >10⁸ M⁻¹, approximately 100- to 10,000-fold greater than hydrazone linkages (10⁴–10⁶ M⁻¹) [2]. This ensures near-quantitative conversion at low micromolar concentrations and imparts superior long-term stability under dilute storage conditions [3].

Oxime ligation Bioorthogonal chemistry Chemoselective conjugation

PEG3 Spacer Length: Optimizing Solubility and PROTAC Linker Efficiency

The three-unit PEG spacer in Boc-Aminooxy-PEG3-bromide (MW 372.25 g/mol) provides a balance between aqueous solubility and molecular reach that is empirically favored for many PROTAC designs [1]. Shorter PEG2 linkers (e.g., Boc-Aminooxy-PEG2-bromide, MW ~328 g/mol) may limit conformational flexibility and increase hydrophobicity, potentially reducing PROTAC ternary complex formation efficiency [2]. Conversely, longer PEG7 linkers (e.g., t-Boc-Aminooxy-PEG7-bromide, MW 548.5 g/mol) can increase hydrodynamic radius, potentially impairing cell permeability and altering pharmacokinetic profiles . The PEG3 length is a common starting point in PROTAC linker optimization due to its favorable solubility (XLogP3-AA = 1.3) and moderate rotatable bond count (14) [3].

PROTAC linker design PEG chain length Solubility

Purity and Storage Stability: Vendor Specifications for Reproducible PROTAC Synthesis

Commercial Boc-Aminooxy-PEG3-bromide is typically supplied at ≥98% purity, with recommended storage at -20°C under dry, dark conditions to ensure ≥12-month shelf life . This high purity is critical for PROTAC synthesis, where trace impurities can lead to off-target degradation or reduced yield. In contrast, some analogs (e.g., Aminooxy-PEG3-bromide HCl salt) are offered at ≥95% purity, which may be acceptable for less demanding bioconjugation applications but can introduce variability in sensitive PROTAC assays . The Boc protecting group also enhances storage stability by preventing premature aminooxy oxidation or reaction with atmospheric carbonyls .

PROTAC linker purity Storage conditions Reagent quality

Optimal Use Cases for Boc-Aminooxy-PEG3-bromide in PROTAC and Bioconjugation Workflows


PROTAC Synthesis Requiring Stepwise Conjugation of Two Ligands

Boc-Aminooxy-PEG3-bromide is ideally suited for PROTAC synthesis where a target protein ligand and an E3 ligase ligand must be sequentially attached to the PEG3 spacer. The bromide is first displaced by a nucleophile on the first ligand (e.g., a thiol or amine). Following purification, the Boc group is removed under mild acidic conditions, unveiling the aminooxy group for oxime ligation with an aldehyde- or ketone-functionalized second ligand . This orthogonal approach minimizes cross-reactivity and simplifies purification compared to one-pot strategies using unprotected linkers .

Bioconjugation of Peptides and Proteins via Stable Oxime Linkages

After Boc deprotection, the aminooxy group reacts chemoselectively with aldehyde- or ketone-modified biomolecules to form stable oxime bonds. The equilibrium constant (>10⁸ M⁻¹) ensures near-quantitative conjugation even at low micromolar concentrations, making it suitable for labeling precious protein samples [1]. The PEG3 spacer enhances aqueous solubility of the resulting conjugate, reducing aggregation and improving in vitro handling [2].

Multi-Step Synthesis of Heterobifunctional PEG Reagents

The protected aminooxy group remains inert during bromide substitution reactions, allowing the synthesis of complex heterobifunctional PEG derivatives. For example, the bromide can be converted to an azide, alkyne, or biotin group before Boc removal, enabling access to a diverse library of aminooxy-functionalized PEG linkers for downstream applications . This synthetic versatility is not achievable with unprotected aminooxy-PEG-bromide analogs, which would react prematurely with any carbonyl-containing reagents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Aminooxy-PEG3-bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.